molecular formula C16H24N2O4S B6179933 rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate CAS No. 2580227-43-4

rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate

Cat. No. B6179933
CAS RN: 2580227-43-4
M. Wt: 340.4
InChI Key:
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Description

Rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate (RtBC) is a synthetic compound that has been used in a range of scientific research applications. RtBC is a type of carbamate, which is an organic compound that contains a carbamate group, a nitrogen atom, and two oxygen atoms. The compound has been studied for its potential to act as a catalyst in biochemical reactions, as well as its ability to bind to certain proteins. RtBC has been used in a variety of scientific research applications, including drug discovery, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate is not fully understood, but it is believed that the compound acts as a catalyst in biochemical reactions. It is thought to bind to certain proteins, allowing for the formation of new bonds between molecules. Additionally, rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate may act as a ligand, allowing for the binding of certain drugs to proteins.
Biochemical and Physiological Effects
rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate has been studied for its potential to have biochemical and physiological effects. It has been shown to bind to certain proteins, allowing for the formation of new bonds between molecules. Additionally, rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate has been shown to act as a ligand, allowing for the binding of certain drugs to proteins.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and handle. Additionally, it is relatively inexpensive to synthesize, making it cost-effective for use in research applications. However, rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate has some limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light and heat, making it difficult to use in certain experiments.

Future Directions

The future of rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate looks promising. Further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects. Additionally, further research is needed to develop new methods for synthesizing rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate and to explore its potential applications in drug discovery and biochemistry. Additionally, further research is needed to explore the potential of rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate as a catalyst in biochemical reactions and its potential to act as a ligand in drug discovery. Finally, further research is needed to explore the potential of rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate to bind to certain proteins and to study its potential to form new bonds between molecules.

Synthesis Methods

Rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate is synthesized by a two-step process. The first step involves the reaction of benzylsulfamoyl chloride with cyclobutylcarbamate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a carbamate ester, which can then be hydrolyzed to form rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate. The second step involves the reaction of rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate with tert-butylchloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the final compound, rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate.

Scientific Research Applications

Rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in biochemical reactions, as well as a ligand in drug discovery. Additionally, rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate has been used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of certain drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate involves the protection of the amine group, followed by the formation of the cyclobutyl ring and the introduction of the benzylsulfamoyl group. The final step involves the deprotection of the amine group and the formation of the carbamate.", "Starting Materials": [ "tert-butyl carbamate", "cyclobutene", "benzylsulfonamide", "triethylamine", "diisopropylcarbodiimide", "N,N-dimethylformamide", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with hydrochloric acid in N,N-dimethylformamide to form tert-butyl carbamate hydrochloride.", "Step 2: Formation of the cyclobutyl ring by reacting cyclobutene with tert-butyl carbamate hydrochloride in the presence of triethylamine and diisopropylcarbodiimide in N,N-dimethylformamide to form rac-tert-butyl N-[(1r,3r)-3-cyclobutyl]carbamate.", "Step 3: Introduction of the benzylsulfamoyl group by reacting rac-tert-butyl N-[(1r,3r)-3-cyclobutyl]carbamate with benzylsulfonamide in the presence of triethylamine in N,N-dimethylformamide to form rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate.", "Step 4: Deprotection of the amine group by reacting rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate with hydrochloric acid in ethyl acetate to form rac-N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate.", "Step 5: Formation of the carbamate by reacting rac-N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate with sodium hydroxide in ethyl acetate and brine to form rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate." ] }

CAS RN

2580227-43-4

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4

Purity

95

Origin of Product

United States

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